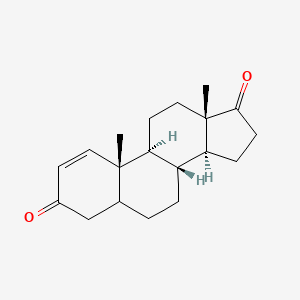

Androst-1-ene-3,17-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQCDPCDVWDDE-RNQTWYFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628440 | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21507-41-5 | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21507-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Fates and Biotransformation of Androst 1 Ene 3,17 Dione

Endogenous Metabolic Pathways and Metabolite Identification

Once introduced into the body, Androst-1-ene-3,17-dione undergoes extensive metabolism, resulting in several derivative compounds that are excreted in urine. Research has focused on identifying these metabolites to understand its biological effects and for detection purposes.

Excretion studies following oral administration have identified several key metabolites of Androst-1-ene-3,17-dione. The primary metabolic reactions involve the reduction of the keto groups at the C-3 and C-17 positions. The principal metabolite identified is 3α-hydroxy-5α-androst-1-en-17-one, which serves as a long-term marker for detection. nih.gov Other significant metabolites include 17β-hydroxy-5α-androst-1-en-3-one (commonly known as 1-testosterone) and further reduced products such as 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol. nih.gov The parent compound, Androst-1-ene-3,17-dione, is also detectable in urine alongside its metabolic products. nih.gov

Interactive Data Table: Key Identified Metabolites of Androst-1-ene-3,17-dione

| Metabolite Name | Chemical Name | Metabolic Transformation |

| 1-Testosterone | 17β-hydroxy-5α-androst-1-en-3-one | Reduction of C-17 keto group |

| 1-DHA | 3α-hydroxy-5α-androst-1-en-17-one | Reduction of C-3 keto group |

| 5α-androst-1-ene-3α,17β-diol | 5α-androst-1-ene-3α,17β-diol | Reduction of C-3 and C-17 keto groups |

| 5α-androst-1-ene-3β,17β-diol | 5α-androst-1-ene-3β,17β-diol | Reduction of C-3 and C-17 keto groups |

| Parent Compound | 5α-androst-1-ene-3,17-dione | Unchanged |

In addition to the well-characterized metabolites, metabolic studies have suggested the presence of previously unreported compounds. Analysis of urine samples has revealed two additional metabolites that are presumed to be C-18 and C-19 hydroxylated versions of 5α-androst-1-ene-3,17-dione. nih.gov However, as of recent studies, the exact structures of these hydroxylated metabolites have not been definitively confirmed. nih.gov The structural elucidation of such novel metabolites typically requires sophisticated analytical techniques, including gas chromatography-mass spectrometry (GC-MS) for initial detection and nuclear magnetic resonance (NMR) for final structural confirmation. The identification of these minor, hydroxylated metabolites provides deeper insight into the complete metabolic profile of the parent steroid.

Exogenous Biotransformation Studies of Androst-1-ene-3,17-dione and Analogues

Biotransformation studies using external biological systems, such as microorganisms and isolated enzymes, are pivotal for producing steroid analogues and understanding metabolic pathways outside of a living organism.

Microorganisms, particularly filamentous fungi, are widely used as biocatalysts for the structural modification of steroids. nih.gov Various fungal strains have been screened for their ability to transform androstenedione (B190577) (AD) and androstadienedione (ADD), which are structurally similar to Androst-1-ene-3,17-dione. These transformations yield valuable hydroxylated and reduced derivatives.

For instance, the fungus Aspergillus brasiliensis has been shown to transform androsta-1,4-diene-3,17-dione (B159171) into 17β-hydroxyandrost-1,4-dien-3-one (Boldenone) through 17-ketone reduction, and into 11α-hydroxyandrost-1,4-diene-3,17-dione and 12β-hydroxyandrost-1,4-diene-3,17-dione via hydroxylation. core.ac.uk Similarly, Acremonium strictum can perform 1,2-hydrogenation, 15α-hydroxylation, and 17-ketone reduction on androst-1,4-dien-3,17-dione. nih.gov Fungi from the genera Fusarium and Mucor have also demonstrated the ability to produce hydroxylated derivatives of androst-4-ene-3,17-dione, such as 11α-hydroxyandrost-4-ene-3,17-dione and 14α-hydroxy-AD. tandfonline.comproquest.com These microbial biotransformations are essential for the industrial synthesis of key steroidal drug intermediates. tandfonline.commdpi.com

Interactive Data Table: Examples of Microbial Transformations of Androstenedione Analogues

| Microorganism | Substrate | Key Transformation(s) | Resulting Product(s) |

| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione | 17-ketone reduction, 11α-hydroxylation | 17β-hydroxyandrost-1,4-dien-3-one, 11α-hydroxyandrost-1,4-diene-3,17-dione |

| Acremonium strictum | Androsta-1,4-diene-3,17-dione | 1,2-hydrogenation, 15α-hydroxylation | 15α-Hydroxyandrost-1,4-dien-3,17-dione, Androst-4-en-3,17-dione |

| Fusarium solani | Androst-4-ene-3,17-dione | 11α-hydroxylation, 17-ketone reduction | 11α-hydroxy-AD, Testosterone (B1683101) |

| Aspergillus awamori | Androst-4-ene-3,17-dione | 11α-hydroxylation | 11α-hydroxyandrost-4-ene-3,17-dione |

In vitro metabolic studies, often utilizing subcellular fractions like liver microsomes, provide a controlled environment to investigate specific metabolic reactions. nih.gov Studies on the closely related androst-4-ene-3,17-dione using rat liver microsomes have demonstrated that hydroxylation is a major metabolic pathway, occurring at a much higher rate than aromatization (the conversion to estrogens). nih.gov These microsomal systems contain key enzyme families, such as cytochrome P-450, which are responsible for these oxidative transformations. nih.gov Such in vitro models are critical for determining the relative importance of different metabolic pathways and for identifying the specific enzymes involved without the complexities of a whole-organism system.

Enzymatic Mechanisms Driving Steroid Transformations

The metabolic conversion of Androst-1-ene-3,17-dione and related steroids is driven by specific classes of enzymes. The reduction of the 17-keto group to form 1-testosterone is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily. nih.govwikipedia.org Conversely, the oxidation of a 17β-hydroxy group back to a keto group is also performed by these enzymes. wikipedia.org There are multiple isoenzymes of 17β-HSD, with types 3 and 5 being primarily responsible for the formation of testosterone from androstenedione. nih.gov

The reduction of the 3-keto group, leading to metabolites like 3α-hydroxy-5α-androst-1-en-17-one, is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs) . wikipedia.orgnih.gov These enzymes are part of the aldo-keto reductase (AKR) superfamily and play a crucial role in regulating the activity of steroid hormones. nih.gov

Hydroxylation reactions, such as those tentatively identified at the C-18 and C-19 positions, are typically mediated by the cytochrome P450 (CYP) enzyme superfamily. nih.gov Furthermore, the conversion of androgens to estrogens is performed by the enzyme aromatase (CYP19A1) , although this is a minor pathway for androst-4-ene-3,17-dione in hepatic metabolism. nih.govwikipedia.org

Hydroxylase Systems and Hydroxylation Patterns

Hydroxylation is a key phase I metabolic reaction for steroids, catalyzed by the cytochrome P450 (CYP) enzyme superfamily. While the specific hydroxylation patterns for Androst-1-ene-3,17-dione are not as extensively documented as for endogenous androgens like testosterone, studies on related compounds provide insight into likely metabolic pathways. Research has identified hydroxylated metabolites of 5α-androst-1-ene-3,17-dione, suggesting that the steroid nucleus is susceptible to oxidation.

Detailed research findings indicate that hydroxylation can occur at various positions on the steroid molecule. In the metabolism of related prohormones, metabolites hydroxylated at the C-18 and C-19 positions have been detected. nih.govresearchgate.net These reactions are carried out by liver microsomal cytochrome P-450 enzyme systems, which can sequentially hydroxylate a single steroid molecule at multiple sites.

Table 1: Hydroxylation of Androst-1-ene-3,17-dione Metabolites

| Enzyme System | Position of Hydroxylation | Resulting Metabolite (Example) |

|---|---|---|

| Cytochrome P450 (CYP) | C-18 | 18-hydroxy-5α-androst-1-ene-3,17-dione |

Reductase Systems, including 5α- and 5β-Reduction

Reduction reactions are a significant pathway in the metabolism of Androst-1-ene-3,17-dione. These reactions, catalyzed by reductase enzymes, primarily target the double bond at the C1-C2 position and the ketone groups. The most prominent of these are the 5α- and 5β-reductases.

5α-reduction of the A-ring is a common metabolic step for many androgens. The enzyme 5α-reductase converts androstenedione to 5α-androstanedione. nih.gov Studies on the administration of 5α-androst-1-ene-3,17-dione have confirmed the formation of several reduced metabolites. nih.gov

While 5α-reduction is often a major pathway, 5β-reduction also occurs. The metabolism of the related compound androsta-1,4,6-triene-3,17-dione has been shown to produce 5β-reduced metabolites, such as 17β-hydroxy-5β-androst-1-en-3-one. researchgate.netnih.gov This indicates that the 5β-reductase enzyme system can also act on steroids with a C1-double bond.

Table 2: Reductase Systems and Key Metabolites

| Enzyme System | Type of Reduction | Substrate (Example) | Key Metabolite |

|---|---|---|---|

| 5α-reductase | A-Ring Reduction | Androst-1-ene-3,17-dione | 5α-androst-1-ene-3,17-dione |

Dehydrogenase Systems (e.g., 3α-, 3β-, 17β-hydroxysteroid dehydrogenases)

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the interconversion of ketones and hydroxyls at various positions on the steroid nucleus. nih.gov The metabolism of Androst-1-ene-3,17-dione and its derivatives involves several HSDs.

17β-Hydroxysteroid dehydrogenase (17β-HSD): This enzyme is responsible for the reduction of the 17-keto group. The action of 17β-HSD on 5α-androst-1-ene-3,17-dione results in the formation of 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), a potent androgenic metabolite. nih.govresearchgate.net This conversion is a key step in the bioactivation of this prohormone.

3α- and 3β-Hydroxysteroid dehydrogenases (3α/β-HSD): These enzymes act on the 3-keto group of the A-ring. Following 5α-reduction, the resulting metabolites can be further processed by 3α-HSD and 3β-HSD. Urinary metabolite analysis after administration of related compounds has identified 3α-hydroxy-5α-androst-1-en-17-one and 3β-hydroxy-5α-androst-1-en-17-one. nih.govresearchgate.net The action of these dehydrogenases can also lead to the formation of diols, such as 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol. nih.govresearchgate.net

Table 3: Dehydrogenase Systems in Androst-1-ene-3,17-dione Metabolism

| Enzyme | Action | Resulting Metabolite |

|---|---|---|

| 17β-HSD | Reduction of 17-keto group | 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one) |

| 3α-HSD | Reduction of 3-keto group | 3α-hydroxy-5α-androst-1-en-17-one |

| 3β-HSD | Reduction of 3-keto group | 3β-hydroxy-5α-androst-1-en-17-one |

Novel Enzymatic Hydration Reactions in Steroid Catabolism

Based on a comprehensive review of the available scientific literature, there is no specific information regarding novel enzymatic hydration reactions in the catabolism of Androst-1-ene-3,17-dione. While bacterial steroid metabolism can involve enoyl-CoA hydratases for side-chain degradation, this mechanism has not been documented for the catabolism of the androstane (B1237026) ring system of this specific compound in humans. asm.org The primary documented metabolic pathways remain hydroxylation, reduction, and dehydrogenation.

Enzymology and Functional Characterization of Androst 1 Ene 3,17 Dione Interacting Enzymes

Biochemical Characterization of Steroid-Transforming Enzymes

The functional understanding of enzymes that metabolize androst-1-ene-3,17-dione and related compounds is built upon detailed biochemical studies. These investigations reveal the catalytic efficiency, substrate preferences, and the specific positions on the steroid molecule that these enzymes target.

Enzyme Activity and Kinetic Studies

The catalytic behavior of steroid-transforming enzymes is often quantified through steady-state and transient kinetic studies. These analyses provide key parameters such as the Michaelis constant (K_m), which indicates the substrate concentration at half-maximal velocity and reflects substrate binding affinity, and the catalytic rate constant (k_cat), which represents the turnover number of the enzyme.

While specific kinetic data for androst-1-ene-3,17-dione as a substrate is not extensively documented, studies on closely related androgens provide significant insights. For instance, 3-ketosteroid-Δ¹-dehydrogenases (KstDs), which are involved in the degradation of steroids, catalyze the introduction of a double bond at the C1-C2 position of a 3-ketosteroid. uniprot.orgd-nb.infowikipedia.org Conversely, reductases can saturate this bond. The enzyme steroid 5β-reductase (AKR1D1) reduces the C4-C5 double bond of various steroid hormones. researchgate.netuniprot.org For androst-4-ene-3,17-dione, human AKR1D1 exhibits a k_cat of 6.0 min⁻¹. uniprot.org

Hydroxysteroid dehydrogenases (HSDs) are another critical class of enzymes that interconvert keto and hydroxyl groups on the steroid nucleus. researchgate.netfu-berlin.de The kinetic parameters for some of these enzymes with related androstane (B1237026) substrates are summarized below. Transient kinetic studies, using techniques like stopped-flow spectrometry, have been instrumental in dissecting the individual steps of the catalytic cycle, revealing rate-determining steps and the existence of enzyme-intermediate complexes that are not apparent from steady-state analysis alone. researchgate.net

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| 3-Ketosteroid-Δ¹-dehydrogenase (KSTD1) | Rhodococcus erythropolis | Androst-4-ene-3,17-dione | N/A | N/A | 4.71 x 10⁵ | genecards.org |

| 3-Ketosteroid-Δ¹-dehydrogenase (AcmB) | Sterolibacterium denitrificans | Androst-4-ene-3,17-dione | 529.2 | N/A | N/A | genecards.org |

| Aldo-keto reductase (AKR1C21) | Mus musculus | Androst-4-ene-3,17-dione | 0.3 | N/A | N/A | uniprot.org |

| Aromatase (CYP19A1) | Homo sapiens | Androst-4-ene-3,17-dione | N/A | 0.060 | N/A | uniprot.org |

| Ketoreductase (KR-2) | N/A | Androst-4-ene-3,17-dione | 2220 | N/A | N/A | mdpi.com |

N/A: Data not available in the cited sources.

Substrate Specificity and Regioselectivity

The ability of enzymes to selectively recognize specific substrates and catalyze reactions at precise locations (regioselectivity) is fundamental to their biological function and biotechnological application.

Substrate Specificity: 3-Ketosteroid-Δ¹-dehydrogenases generally exhibit a broad substrate spectrum, acting on various 3-ketosteroids. uniprot.orgwikipedia.orggenecards.org However, their efficiency can be influenced by the nature of the substituent at the C17 position. genecards.orgscispace.com For example, KstDs often show higher activity towards steroids with smaller substituents at C17. genecards.org The presence of the Δ¹-double bond in androst-1-ene-3,17-dione makes it a product of KstD activity on androst-4-ene-3,17-dione, but also a potential substrate for other enzymes like reductases or hydroxylases. nih.gov For instance, cell cultures of the liverwort Marchantia polymorpha can hydrogenate the C1-C2 and C4-C5 double bonds of androst-1,4-dien-3,17-dione to yield a mixture of products including androst-1-ene-3,17-dione. nih.gov

Regioselectivity: Hydroxylation is a key reaction in steroid metabolism, and cytochrome P450 (CYP) monooxygenases are major players in this process. fu-berlin.deasm.orgresearchgate.net The regioselectivity of these enzymes is highly diverse. Studies on the biotransformation of androst-1-ene-3,17-dione and its close precursors have revealed hydroxylations at numerous positions of the steroid core. fu-berlin.deresearchgate.netnih.gov For example, human aromatase (CYP19A1) is capable of 19-hydroxylating 5α-androst-1-ene-3,17-dione. fu-berlin.de Fungal species are particularly versatile, with various strains of Ascomycota and Zygomycota capable of hydroxylating androst-4-ene-3,17-dione and androst-1,4-diene-3,17-dione at positions such as 7α, 7β, 11α, and 14α. nih.govnih.gov The presence and position of double bonds in the A-ring, such as in androst-1-ene-3,17-dione, can significantly influence the binding orientation of the substrate in the enzyme's active site, thereby dictating the position of hydroxylation. asm.orgcdnsciencepub.com

| Enzyme/Organism | Substrate | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Marchantia polymorpha | Androst-1,4-dien-3,17-dione | Androst-1-ene-3,17-dione | Reduction | nih.gov |

| Aromatase (CYP19A1) | 5α-Androst-1-ene-3,17-dione | 19-Hydroxy-5α-androst-1-ene-3,17-dione | Hydroxylation | fu-berlin.de |

| Aspergillus brasiliensis | Androst-1,4-diene-3,17-dione | 11α-Hydroxyandrost-1,4-diene-3,17-dione, 12β-Hydroxyandrost-1,4-diene-3,17-dione | Hydroxylation | nih.gov |

| Selected Ascomycota strains | Androsta-1,4-diene-3,17-dione (B159171) | 7β-Hydroxylated derivatives | Hydroxylation | nih.gov |

| Curvularia lunata | Androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione, 11α-Hydroxyandrost-4-ene-3,17-dione | Dehydrogenation, Hydroxylation | researchgate.net |

Enzyme Engineering and Directed Evolution for Steroid Biocatalysis

The natural catalytic properties of enzymes are not always optimal for industrial applications. Enzyme engineering techniques, including rational design and directed evolution, are powerful tools to tailor enzymes for specific steroid biotransformations, enhancing their activity, selectivity, and stability.

Genetic Modifications to Enhance Enzyme Activity and Selectivity

Genetic modification strategies are employed to create superior biocatalysts for steroid production. Site-directed mutagenesis, which involves changing specific amino acid residues in an enzyme's active site, has been successfully used to alter the substrate specificity of 3-ketosteroid-Δ¹-dehydrogenases. For example, mutations in KstD from a Propionibacterium species expanded its substrate scope to include bulky C6-substituted steroids, which were poorly converted by the wild-type enzyme. uniprot.orgnih.gov

Comparative Enzymology of Steroidogenic and Degradative Enzymes Across Organisms

Steroid-metabolizing enzymes are found across all domains of life, from bacteria and fungi to plants and animals. Comparing these enzymes provides valuable insights into their evolutionary relationships and functional diversification.

In bacteria, particularly within the phylum Actinobacteria, steroid degradation pathways are common. wikipedia.orgmdpi.com These pathways involve key enzymes like 3-ketosteroid-Δ¹-dehydrogenase (KstD) and 3-ketosteroid 9α-hydroxylase (KSH), which initiate the opening of the steroid ring system. Different species, and even different strains, can possess multiple isoforms of these enzymes with varying substrate specificities and catalytic properties. For example, KstDs from Rhodococcus erythropolis and Sterolibacterium denitrificans show different affinities for androst-4-ene-3,17-dione and cholest-4-en-3-one. genecards.org

Fungi are renowned for their diverse steroid hydroxylation capabilities, mediated largely by a vast array of cytochrome P450 enzymes. asm.org Fungal P450s often exhibit different regioselectivity compared to their bacterial or mammalian counterparts. For instance, while bacterial KSH specifically hydroxylates at the C9α position to enable ring cleavage, fungal hydroxylases can target a wide range of positions (e.g., C7, C11, C12, C14, C15), leading to a diverse array of functionalized steroids. researchgate.netnih.govnih.gov In humans, enzymes like aromatase (CYP19A1) have a highly specialized role in estrogen biosynthesis, converting androgens like androst-4-ene-3,17-dione into estrogens. genecards.orguniprot.org This contrasts with the degradative role of many microbial steroid-transforming enzymes. The study of this enzymatic diversity is crucial for discovering new biocatalysts and understanding the varied roles of steroids in biology.

Advanced Analytical Methodologies in Androst 1 Ene 3,17 Dione Research

Chromatographic Separation Techniques for Metabolite Profiling

Chromatographic techniques are fundamental in the analysis of Androst-1-ene-3,17-dione, allowing for the separation of the parent compound from its various metabolites and other endogenous steroids. This separation is a critical prerequisite for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone in the analysis of Androst-1-ene-3,17-dione and its metabolites, particularly in the context of doping control and metabolism studies. nih.govresearchgate.net This technique offers high resolution and sensitivity, making it suitable for detecting trace amounts of the compound in complex biological samples like urine. uu.nlnih.gov

For GC-MS analysis, steroids, including Androst-1-ene-3,17-dione, typically require derivatization to increase their volatility and improve their chromatographic behavior. A common derivatization method is trimethylsilylation. nih.govdshs-koeln.de However, certain derivatization techniques can sometimes lead to the formation of artifacts, which requires careful method development and interpretation of results. researchgate.netdshs-koeln.de

In metabolic studies, GC-MS is instrumental in identifying various transformation products of Androst-1-ene-3,17-dione. For instance, after oral administration, metabolites such as 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), 3α-hydroxy-5α-androst-1-en-17-one, and various diols have been successfully identified using GC-MS. nih.gov The identification of these metabolites is often confirmed by comparing their mass spectra and retention times with those of chemically synthesized reference standards. nih.govnih.gov The NIST Mass Spectrometry Data Center provides reference spectra for Androst-1-ene-3,17-dione that can be used for identification purposes. nih.gov

Key Research Findings from GC-MS Analysis:

| Finding | Study Context | Reference |

| Identification of 5α-androst-1-ene-3,17-dione as a metabolite of boldenone (B1667361). | Metabolism study in humans. | nih.gov |

| Detection of hydroxylated metabolites of Androst-1-ene-3,17-dione. | Analysis of seized supplements and subsequent administration studies. | nih.gov |

| Use of trimethylsilyl (B98337) derivatives for improved detection. | Doping control analysis. | nih.gov |

| Potential for artifact formation during derivatization. | Methodological investigations. | researchgate.netdshs-koeln.de |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and often preferred alternative to GC-MS for the analysis of Androst-1-ene-3,17-dione and its metabolites. researchgate.netresearchgate.net A significant advantage of LC-MS/MS is that it often does not require derivatization, which simplifies sample preparation and reduces the potential for analytical errors. researchgate.net This technique is particularly valuable for analyzing complex biological matrices such as plasma, urine, and serum. researchgate.netmedrxiv.org

LC-MS/MS provides excellent sensitivity and specificity, allowing for the direct separation and identification of a wide range of steroids. researchgate.net In the context of Androst-1-ene-3,17-dione research, LC-MS/MS has been used to study its metabolism and to detect its presence in nutritional supplements. researchgate.netrsc.org The technique can effectively separate isomers, which is crucial for distinguishing between different steroid metabolites. dshs-koeln.de

Recent advancements in LC-MS/MS methodology, such as the use of high-resolution mass spectrometry (as discussed in section 5.2.2), further enhance its capabilities for steroid analysis. rsc.org

Notable Applications of LC-MS/MS:

| Application | Key Advantage | Reference |

| Analysis of nutritional supplements. | No derivatization required, reducing analysis time. | researchgate.net |

| Study of metabolic pathways. | High sensitivity for detecting various metabolites. | rsc.org |

| Separation of steroid isomers. | Direct separation of 6α- and 6β- isomers. | dshs-koeln.de |

| Quantification in human serum. | Development of validated methods for multiple steroids. | medrxiv.org |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation

High-performance liquid chromatography (HPLC) is a versatile technique used for both the analytical quantification and preparative isolation of Androst-1-ene-3,17-dione. plos.org In an analytical capacity, HPLC coupled with a suitable detector (e.g., UV-diode array) can be used for the simultaneous identification and quantification of Androst-1-ene-3,17-dione and related compounds in various samples, such as fermentation broths. nih.gov

Normal-phase HPLC, using a silica (B1680970) column and an isocratic mobile phase of isopropyl alcohol and hexane (B92381), has been successfully employed for the separation of Androst-1-ene-3,17-dione from other steroids like cholesterol and androst-4-ene-3,17-dione. nih.gov The method can be validated to demonstrate good linearity, recovery, and precision. nih.gov

For preparative purposes, HPLC is invaluable for isolating pure Androst-1-ene-3,17-dione from reaction mixtures or natural extracts. This purification is often a necessary step before further spectroscopic analysis, such as NMR, to confirm the compound's structure.

HPLC Method Parameters for Androst-1-ene-3,17-dione Analysis:

| Parameter | Details | Reference |

| Column | Si60 silica (5 µm, 125 x 4-mm i.d.) | nih.gov |

| Mobile Phase | Isocratic mixture of isopropyl alcohol and hexane (2:3) | nih.gov |

| Detection | UV-diode array and positive ion atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) | nih.gov |

| Application | Simultaneous quantification of cholesterol, androst-4-ene-3,17-dione, and androsta-1,4-diene-3,17-dione (B159171) in fermentation broths. | nih.gov |

Spectroscopic Techniques for Definitive Structural Characterization

While chromatographic techniques are essential for separation and quantification, spectroscopic methods provide the definitive structural information needed to unequivocally identify Androst-1-ene-3,17-dione and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Androst-1-ene-3,17-dione, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. nih.govrsc.org Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the compound's structure. chemicalbook.com

¹H NMR spectra provide information on the chemical environment of each proton, including their connectivity and spatial arrangement through the analysis of chemical shifts and coupling constants. For instance, the vinylic protons in the A-ring of related androstene structures give characteristic signals.

¹³C NMR spectroscopy complements ¹H NMR by providing the number of non-equivalent carbons and their chemical environments. The chemical shifts of the carbonyl carbons (C3 and C17) are particularly diagnostic for Androst-1-ene-3,17-dione and related diketone steroids.

NMR is also crucial for confirming the structure of synthesized reference compounds and for identifying the structure of novel metabolites. nih.govfu-berlin.de For example, in a study identifying 3β-hydroxy-5α-androst-1-en-17-one, NMR was used to confirm the structure of the chemically synthesized standard, which was then used to identify the compound in a seized supplement. nih.gov

Selected NMR Data for Androstane (B1237026) Derivatives:

| Compound | Nucleus | Key Chemical Shifts (δ in ppm) | Reference |

| Androsta-1,4-diene-3,17-dione | ¹H | 7.07 (d, H-1), 6.23 (d, H-2), 6.08 (s, H-4), 1.25 (s, H-19), 0.94 (s, H-18) | oup.com |

| Androst-5-ene-3,17-dione | ¹H | 5.72 (H-7), 5.38 (H-6), 1.22 (s, C-18), 0.92 (s, C-19) | |

| Androst-5-ene-3,17-dione | ¹³C | 220.1 (C-17), 209.5 (C-3) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass measurement of a molecule, which allows for the determination of its elemental composition. preprints.org This capability is critical for confirming the identity of Androst-1-ene-3,17-dione and for distinguishing it from other compounds with the same nominal mass. The exact mass of Androst-1-ene-3,17-dione (C₁₉H₂₆O₂) is calculated to be 286.1933. nih.gov

HRMS is often coupled with either gas or liquid chromatography (GC-HRMS or LC-HRMS) to provide both separation and high-accuracy mass data. wur.nlnih.gov This combination is a powerful tool for identifying unknown metabolites in complex mixtures. By determining the precise mass of a metabolite, researchers can propose a molecular formula, which, in conjunction with fragmentation data and other spectroscopic information, can lead to its structural elucidation. nih.gov

For example, GC-HRMS has been used to ascertain the molecular formulae of previously unreported metabolites of related steroids, providing crucial information for their identification. nih.gov

Isotopic Approaches in Biosynthetic and Metabolic Pathway Elucidation

Isotopic analysis represents a powerful tool in the study of androst-1-ene-3,17-dione, offering profound insights into its metabolic fate and origins. By introducing atoms with a different number of neutrons (isotopes) into the steroid molecule or by measuring the natural abundance of these isotopes, researchers can track the compound through complex biological systems and determine its source. These methodologies are central to understanding its biochemistry and for detecting its administration.

Stable Isotope Labeling for Metabolic Tracing

Stable isotope labeling is a fundamental research technique used to trace the metabolic pathways of endogenous and exogenous compounds. nih.gov This approach involves synthesizing the target molecule, in this case, androst-1-ene-3,17-dione, with one or more atoms replaced by their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govnih.gov When this "labeled" compound is introduced into a biological system, its journey and transformation into various metabolites can be meticulously followed using mass spectrometry (MS) based analytical platforms. nih.gov The mass spectrometer can distinguish between the labeled compound and its unlabeled counterparts due to the mass difference conferred by the heavy isotopes. nih.gov

The primary goal of these studies is to identify the full spectrum of metabolites and to map the sequence of enzymatic reactions that constitute the metabolic pathway. nih.gov For instance, studies on related androstane derivatives have utilized deuterium and carbon-14 (B1195169) (a radioactive isotope) labeling to investigate metabolic conversions. cdnsciencepub.comnih.gov Following administration of labeled androst-1-ene-3,17-dione, urine samples are collected and analyzed. The detection of labeled downstream products confirms their direct origin from the administered precursor.

Research has identified several key metabolites of 5α-androst-1-ene-3,17-dione. These biotransformations primarily involve reductions at the C3 and C17 positions and hydroxylations at various sites on the steroid nucleus. researchgate.net The use of labeled androst-1-ene-3,17-dione would definitively confirm these metabolic steps. For example, the identification of labeled 1-testosterone would confirm the action of a 17β-hydroxysteroid dehydrogenase enzyme.

Table 1: Known Urinary Metabolites of 5α-Androst-1-ene-3,17-dione

| Metabolite Name | Chemical Structure | Metabolic Transformation |

| 1-Testosterone | 17β-hydroxy-5α-androst-1-en-3-one | Reduction of C17 ketone |

| 3α-hydroxy-5α-androst-1-en-17-one | 3α-hydroxy-5α-androst-1-en-17-one | Reduction of C3 ketone |

| 5α-androst-1-ene-3α,17β-diol | 5α-androst-1-ene-3α,17β-diol | Reduction of C3 and C17 ketones |

| 5α-androst-1-ene-3β,17β-diol | 5α-androst-1-ene-3β,17β-diol | Reduction of C3 and C17 ketones |

This table is based on metabolites identified in excretion studies. researchgate.netresearchgate.net Stable isotope tracing would be the definitive method to confirm these metabolic links.

Carbon Isotope Ratio Mass Spectrometry (IRMS) for Biogenetic Origin Assessment

Carbon Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique used to determine the biogenetic origin (endogenous vs. exogenous) of a steroid like androst-1-ene-3,17-dione. nih.govnih.gov This method does not require the administration of a labeled compound. Instead, it measures the natural abundance ratio of carbon-13 (¹³C) to carbon-12 (¹²C) within the molecule. wada-ama.org This ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰). nih.gov

The underlying principle of IRMS is that the isotopic signature of a compound reflects its synthetic origin. Steroids produced endogenously by the human body are ultimately derived from dietary carbon sources, resulting in a characteristic δ¹³C value. wada-ama.org In contrast, synthetic versions of androst-1-ene-3,17-dione are typically manufactured from plant sterols, such as those from soy or yam. researchgate.net These plant precursors have different carbon isotope ratios due to variations in photosynthetic pathways, leading to a final synthetic steroid that is typically "depleted" in ¹³C (i.e., has a more negative δ¹³C value) compared to endogenous steroids. wada-ama.org

In practice, IRMS analysis, often coupled with gas chromatography and combustion (GC/C/IRMS), is the definitive method for confirming the administration of a pseudo-endogenous steroid. nih.govdshs-koeln.de The δ¹³C value of the target compound (e.g., a metabolite of androst-1-ene-3,17-dione found in urine) is measured and compared against the δ¹³C value of an endogenous reference compound (ERC) from the same sample, such as pregnanediol. nih.gov A significant difference in these δ¹³C values is conclusive evidence of an exogenous source for the target steroid. The World Anti-Doping Agency (WADA) has recommended IRMS for confirming the non-endogenous origin of 1-androstene steroids. researchgate.netnih.gov

Table 2: Principle of IRMS for Biogenetic Origin Assessment

| Analyte | Typical δ¹³C Value (‰) in a Negative Sample | Typical δ¹³C Value (‰) in a Positive Sample (after administration of synthetic steroid) | Interpretation |

| Endogenous Reference Compound (ERC) | -21.5 | -21.5 | Reflects the body's natural carbon isotope ratio. |

| Androst-1-ene-3,17-dione Metabolite | -21.2 | -27.8 | A significant difference between the ERC and the target metabolite indicates an exogenous origin for the metabolite. |

The values presented are illustrative examples to demonstrate the principle of IRMS analysis.

Biochemical Regulation and Molecular Mechanisms Governing Androst 1 Ene 3,17 Dione Pathways

Intracellular Regulatory Networks Modulating Steroid Metabolism

The metabolism of steroids, including androst-1-ene-3,17-dione, within microorganisms is a tightly controlled process governed by complex intracellular regulatory networks. These networks ensure the efficient breakdown of steroid compounds and the channeling of intermediates into various metabolic pathways. In bacteria, particularly in species like Comamonas testosteroni and various Mycobacterium and Rhodococcus species, the degradation of androgens is initiated by a series of enzymatic reactions. nih.govmdpi.com

A key regulatory element in Comamonas testosteroni is the testosterone-inducible regulator (TeiR), a LuxR-type transcriptional factor. conicet.gov.ar TeiR positively regulates the expression of genes involved in the initial steps of steroid degradation. nih.govconicet.gov.ar Studies have shown that a disruption in the teiR gene leads to the inability of the bacterium to utilize testosterone (B1683101) as a carbon source. nih.gov In vivo studies have demonstrated that TeiR interacts with the promoters of steroid catabolic genes, and its protein levels increase significantly in the presence of testosterone. conicet.gov.ar This interaction, however, appears to be dependent on the growth phase of the bacteria, suggesting that a testosterone-derived metabolite, rather than testosterone itself, may be the true inducer of the degradation pathway. conicet.gov.ar

In contrast to the positive regulation by TeiR, repressor proteins also play a role. For instance, a TetR-type repressor has been implicated in the specific expression of the 3β,17β-hydroxysteroid dehydrogenase gene. nih.gov In actinobacteria, the degradation of cholesterol is controlled by transcriptional repressors of the TetR family, namely KstR and KstR2. mdpi.com KstR regulates the expression of genes involved in the initial uptake of cholesterol, the breakdown of its side chain, and the opening of the A and B rings of the steroid nucleus. mdpi.com KstR2, on the other hand, controls the genes responsible for the degradation of the C and D rings. mdpi.com The inducers for these repressors are specific intermediates of the cholesterol catabolic pathway. mdpi.com

The degradation of the steroid nucleus in many bacteria proceeds via the 9,10-seco pathway. mdpi.com This pathway involves key enzymes such as 3-ketosteroid-Δ1-dehydrogenase (KstD), which is responsible for the Δ1-dehydrogenation of the steroid ring. asm.org The expression of the kstD gene can be regulated by other genes. For example, in Rhodococcus erythropolis, a putative regulatory gene with similarity to the TetR family of repressors is located upstream of the kstD gene. asm.org

The complexity of these regulatory networks allows microorganisms to adapt to the presence of different steroids in their environment and efficiently utilize them as a source of carbon and energy. mdpi.com

Cofactor Balance and its Influence on Biotransformation Efficiency

The biotransformation of phytosterols (B1254722) to androst-4-ene-3,17-dione (AD) and subsequently to androst-1,4-diene-3,17-dione (ADD) in Mycobacterium species is a NAD+-dependent process. nih.govnih.gov Therefore, strategies to increase the intracellular NAD+/NADH ratio have been explored to enhance the production of these C19 steroids. nih.govmdpi.comresearchgate.net

One approach is through "cofactor engineering," which involves modifying enzymes related to NAD+ and NADH metabolism. nih.gov For instance, overexpressing NADH oxidase, an enzyme that reoxidizes NADH to NAD+, has been shown to improve the production of AD and ADD. nih.govmdpi.com In a study with Mycobacterium neoaurum, the expression of a water-forming NADH oxidase from Lactobacillus brevis led to a significant decrease in intracellular NADH levels and a corresponding increase in the NAD+/NADH ratio, resulting in a substantial improvement in the conversion of phytosterols. nih.govcornell.edu Similarly, introducing NADH oxidase from Bacillus subtilis into M. neoaurum enhanced the yield of ADD. mdpi.com

Another strategy involves the addition of coenzyme precursors, such as nicotinic acid, to the fermentation medium. nih.govmdpi.com This can increase the total intracellular pool of NAD+ and NADH, thereby boosting the production of AD. mdpi.com Furthermore, the overexpression of enzymes involved in the NAD+ salvage pathway, like nicotinic acid phosphoribosyltransferase (NAPRTase), has also been shown to increase the AD yield. mdpi.com

The table below summarizes the effects of different cofactor engineering strategies on the NAD+/NADH ratio and steroid biotransformation in Mycobacterium neoaurum.

| Engineering Strategy | Organism | Effect on NADH Level | Effect on NAD+/NADH Ratio | Impact on Steroid Production | Reference |

| Overexpression of NADH:flavin oxidoreductase | M. neoaurum M3 | 51% Decrease | 113% Increase | 58% increase in phytosterol conversion | nih.gov |

| Heterologous expression of water-forming NADH oxidase | M. neoaurum M3 | 67% Decrease | 192% Increase | 147% increase in phytosterol conversion | nih.govcornell.edu |

| Addition of nicotinic acid and overexpression of NAPRTase | M. neoaurum TCCC 11978 | Not specified | Increased | 9.6% higher AD(D) yield | mdpi.com |

| Introduction of NADH oxidase from B. subtilis | M. neoaurum JC-12 | Not specified | Increased from 3.93 to 10.96 | 1.8-fold increase in ADD production | mdpi.commdpi.com |

| Overexpression of Cyp125-3 | M. neoaurum TCCC 11978 | Not specified | 131% Increase | ~18% increase in AD(D) yield | scispace.com |

It is important to note that while increasing the NAD+/NADH ratio is generally beneficial, an excessive consumption of NADH can inhibit bacterial growth, highlighting the need for a balanced approach to cofactor engineering. mdpi.com

Genomic and Transcriptomic Insights into Steroid Pathway Regulation

Genomic and transcriptomic analyses have provided significant insights into the regulation of steroid metabolic pathways, including those involving androst-1-ene-3,17-dione, in various microorganisms. mdpi.comnih.gov These "omics" approaches have enabled the identification of gene clusters responsible for steroid utilization and the elucidation of the intricate regulatory networks that control these pathways. nih.govnih.gov

In Mycobacterium species, which are widely used for the industrial production of steroid intermediates like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD), transcriptomic studies have revealed the upregulation of specific genes in the presence of steroids. nih.govd-nb.info For instance, in Mycobacterium sp. VKM Ac-1817D, a strain that efficiently produces 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD), high-throughput sequencing of its transcriptome showed a significant increase in the expression of 260 genes when grown with phytosterol. nih.govd-nb.info Among these, genes encoding key enzymes in the steroid degradation pathway, such as 3-ketosteroid-9α-hydroxylase (kshA and kshB) and 3-ketosteroid-Δ1-dehydrogenase (kstD), were highly upregulated. nih.govd-nb.info

Interestingly, multiple isoforms of these key enzymes often exist within a single organism, and transcriptomic data can reveal which of these are most responsive to steroid induction. nih.gov In Mycobacterium neoaurum DSM 1381, which possesses three different kstD genes, in vivo transcriptional analysis demonstrated that kstD1 expression increased by 60.5-fold in the presence of phytosterols, while the mRNA levels of kstD2 and kstD3 were barely affected. nih.gov This suggests that KstD1 plays a primary role in the Δ1-dehydrogenation of steroids in this strain under these conditions. nih.gov

Genomic analysis has also been instrumental in identifying the gene clusters involved in steroid degradation. In Comamonas testosteroni TA441, a gene cluster containing genes for the degradation of seco-steroids (cleaved steroid rings) and 3-ketosteroid dehydrogenases has been identified. asm.org Northern blot analysis confirmed that these genes are induced by steroids like testosterone and cholic acid, but not by other aromatic compounds, indicating their specific function in steroid metabolism. asm.org

Furthermore, comparative genomics and transcriptomics can help to identify regulatory elements, such as transcription factors and their binding sites. In Mycobacterium sp. VKM Ac-1817D, a palindromic motif was found in the promoter regions of several over-expressed genes that lacked binding sites for known steroid catabolism regulators, suggesting the presence of a novel regulatory mechanism. nih.govd-nb.info The identification of an orthologue of the TetR-family transcriptional regulator gene Rv0767c from M. tuberculosis in this strain points to its potential role in regulating steroid catabolism. nih.govd-nb.info

The table below provides a summary of key genes involved in androst-1-ene-3,17-dione related pathways and their observed regulation from genomic and transcriptomic studies.

| Gene | Encoded Enzyme | Organism | Regulation/Observation | Reference |

| teiR | Testosterone-inducible regulator | Comamonas testosteroni | Positively regulates initial steroid degradation genes. | nih.gov |

| kstD | 3-ketosteroid-Δ1-dehydrogenase | Rhodococcus erythropolis SQ1 | A divergently transcribed putative TetR family repressor gene is located upstream. | asm.org |

| kshA, kshB | 3-ketosteroid-9α-hydroxylase | Mycobacterium sp. VKM Ac-1817D | Highly up-regulated (up to 55-fold for kshA and 40-fold for kshB) in the presence of phytosterol. | nih.govd-nb.info |

| kstD1 | 3-ketosteroid-Δ1-dehydrogenase | Mycobacterium neoaurum DSM 1381 | Expression increased 60.5-fold with phytosterols, while kstD2 and kstD3 were not significantly affected. | nih.gov |

| tesH | Δ1-dehydrogenase | Comamonas testosteroni TA441 | Induced by testosterone and cholic acid. | asm.org |

| tesI | Δ4(5α)-dehydrogenase | Comamonas testosteroni TA441 | Induced by testosterone and cholic acid. | asm.org |

These genomic and transcriptomic insights are crucial for understanding the complex regulation of steroid metabolism and for the rational design of engineered microbial strains for the efficient production of valuable steroid intermediates. mdpi.comnih.gov

Non-Core Metabolic Pathways of Steroids in Microorganisms

While the core metabolic pathways for steroid degradation are relatively conserved, microorganisms also possess non-core metabolic pathways that play significant roles in processes such as sterol uptake, cofactor balance, and the metabolism of byproducts like propionyl-CoA. nih.gov Research into these non-core metabolic pathways of steroids (NCMS) in bacteria, particularly in Mycolicibacterium species (formerly Mycobacterium), has gained traction for its potential to enhance the efficiency of steroid biotransformation. nih.govdntb.gov.ua

Another key area of NCMS is the management of coenzyme A derivatives. The degradation of the phytosterol side chain produces significant amounts of propionyl-CoA and acetyl-CoA. nih.gov While these molecules are central metabolites, excessive intracellular accumulation of propionyl-CoA can be toxic to the microorganisms. nih.gov Therefore, pathways that metabolize propionyl-CoA, such as the methylcitrate cycle (MCC) and the methylmalonyl-CoA (MMC) pathway, are vital for maintaining cellular health and productivity during steroid biotransformation. mdpi.comnih.gov Enhancing these pathways can alleviate the toxic effects of propionyl-CoA and improve the yield of desired steroid products. mdpi.com

Furthermore, some microorganisms have evolved alternative pathways for steroid modification. For instance, under anaerobic conditions, denitrifying bacteria like Steroidobacter denitrificans utilize a novel oxygen-independent pathway for testosterone degradation. asm.org This pathway shares initial steps with the aerobic pathway, leading to the formation of androsta-1,4-diene-3,17-dione (B159171), but then diverges significantly. asm.org It involves a reduction reaction at the C-4 and C-5 positions, followed by a novel hydration reaction that introduces a hydroxyl group at the C-1α position of the steroid ring, a reaction not previously reported in steroid metabolism. asm.org

Cytochrome P450 monooxygenases (CYPs) also contribute to the diversity of steroid metabolism. In Mycolicibacterium neoaurum, CYP105S17 has been shown to convert androst-4-ene-3,17-dione (AD) into 17β-hydroxy-4-androstene-3,16-dione (16-oxo-TS), which is then further reduced. mdpi.com This represents a branching modification pathway that can be harnessed for the production of hydroxylated steroid intermediates. mdpi.com

The table below lists some examples of non-core metabolic processes and their significance in steroid biotransformation.

| Metabolic Process/Pathway | Organism(s) | Significance in Steroid Metabolism | Reference |

| Propionyl-CoA metabolism (e.g., methylcitrate cycle) | Mycolicibacterium spp. | Detoxification of propionyl-CoA produced during steroid side-chain degradation. | mdpi.comnih.gov |

| Anaerobic testosterone degradation | Steroidobacter denitrificans | An alternative, oxygen-independent pathway for steroid catabolism involving novel hydration reactions. | asm.org |

| Cytochrome P450-mediated hydroxylation | Mycolicibacterium neoaurum | Branching pathway for the production of hydroxylated steroid derivatives from core intermediates. | mdpi.com |

| Steroid uptake and transport | Mycolicibacterium spp. | A critical step for the initiation of intracellular steroid metabolism. | nih.gov |

Understanding and engineering these non-core metabolic pathways offer promising strategies for optimizing microbial cell factories for the production of a wide range of valuable steroid compounds. nih.gov

Animal Models in Androst 1 Ene 3,17 Dione Biochemical Research

Investigation of Steroid Metabolism in Specific Animal Tissues and Organelles

Research in animal models has provided significant insights into the metabolism of androst-1-ene-3,17-dione within specific tissues and cellular compartments. The liver, being a primary site of drug and steroid metabolism, has been a major focus. In vitro studies using equine liver microsomes have identified several metabolites of 1-testosterone, a related compound, including 5α-androst-1-ene-3,17-dione. nih.gov This suggests that similar enzymatic pathways involving cytochrome P450 enzymes and reductases are likely responsible for the biotransformation of androst-1-ene-3,17-dione in hepatic tissue. fu-berlin.de

Furthermore, studies on adipose tissue in humans have shown the uptake and interconversion of various steroids, highlighting the role of this tissue in steroid metabolism. oup.com While direct studies on androst-1-ene-3,17-dione in animal adipose tissue are limited, the existing data suggest that this tissue could be a site for its conversion to other active steroids. The enzymatic machinery, such as hydroxysteroid dehydrogenases, present in adipose tissue facilitates these transformations. oup.com

The cloacal gland of the Japanese quail has also been used as a model to study androgen action. bioscientifica.com While not directly investigating androst-1-ene-3,17-dione, these studies demonstrate the transformation of testosterone (B1683101) into its metabolites within this specific androgen-dependent tissue, providing a framework for understanding how androst-1-ene-3,17-dione might be metabolized in similar target tissues in other animal species.

Biochemical Analysis of Metabolite Profiles in Animal Biofluids

The analysis of biofluids, primarily urine and feces, is a cornerstone of understanding the metabolic fate of xenobiotics, including androst-1-ene-3,17-dione. In horses administered with 1-testosterone, a number of metabolites were identified in the urine, including 5α-androst-1-ene-3,17-dione. nih.gov This indicates that renal excretion is a significant route for the elimination of androst-1-ene-3,17-dione and its derivatives.

Studies in cattle have also contributed to understanding the excretion profiles of related compounds. Following the administration of boldenone (B1667361), a structurally similar steroid, various metabolites including androsta-1,4-diene-3,17-dione (B159171) were detected in both urine and feces. ugent.beugent.be The relative abundance of different metabolites can vary significantly between urine and feces, highlighting the importance of analyzing both matrices for a comprehensive metabolic profile. ugent.be For instance, after boldenone ester administration in cattle, only small amounts of 5α-androst-1-ene-3,17-dione and other reduced metabolites were found in feces. ugent.be

Research in chimeric mice with humanized livers has been employed to study the human-like metabolism of steroids. researchgate.net This model allows for the investigation of metabolite profiles in a controlled in vivo setting that more closely mimics human metabolism. Following administration of androstenedione (B190577), a related steroid, a wide array of metabolites were identified in the urine of these mice. researchgate.net

Metabolites of Androst-1-ene-3,17-dione and Related Compounds in Animal Biofluids

| Animal Model | Administered Compound | Biofluid | Detected Metabolites (including Androst-1-ene-3,17-dione and its isomers) | Reference |

|---|---|---|---|---|

| Horse | 1-Testosterone | Urine | 5α-androst-1-ene-3,17-dione, 5α-androst-1-ene-3α,17β-diol, 5α-androstane-3β,17β-diol, epiandrosterone, 16,17-dihydroxy-5α-androst-1-ene-3-one, 5α-androst-1-ene-3β,17α-diol, 5α-androst-1-ene-3β,17β-diol, 5α-androstane-3α,17α-diol, 5α-androstane-3β,17α-diol | nih.gov |

| Cattle | Boldenone | Urine, Feces | Androsta-1,4-diene-3,17-dione, epiboldenone, 5β-androst-1-ene-3,17-dione | ugent.beugent.be |

| Chimeric Mice (humanized liver) | Androstenedione | Urine | Androsterone, etiocholanolone, testosterone, epitestosterone, hydroxylated metabolites | researchgate.net |

Comparative Biochemical Studies of Androst-1-ene-3,17-dione Metabolism Across Diverse Animal Species

Comparative studies across different animal species are essential for understanding the variations in metabolic pathways and excretion patterns of androst-1-ene-3,17-dione. While direct comparative studies on androst-1-ene-3,17-dione are not extensively documented, research on structurally related steroids provides valuable insights.

The metabolism of androstenedione, a precursor to testosterone and estrone (B1671321), has been shown to differ between species. wikipedia.org For example, in cattle, androstenedione is converted to estradiol-17 and epitestosterone, while in sheep, it is transformed into its 17-epimer. wikipedia.org Invertebrates also exhibit unique metabolic pathways for androstenedione. nih.gov

The metabolism of boldenone has also been investigated in various animal species, revealing species-specific differences in metabolite profiles. ugent.beresearchgate.net Such variations are often attributed to differences in the expression and activity of metabolic enzymes like hydroxysteroid dehydrogenases and reductases. nih.gov

A review of endogenous androgenic-anabolic steroids in meat-producing animals, including bovine, porcine, ovine, equine, caprine, and cervine species, highlights the species-specific nature of steroid precursor production. ugent.be Some species predominantly produce 4-ene steroids like androstenedione, while others have higher levels of 5-ene precursors. ugent.be These intrinsic differences in steroidogenesis likely influence the metabolism of exogenous compounds like androst-1-ene-3,17-dione.

Comparative Aspects of Steroid Metabolism in Different Species

| Species | Key Metabolic Features for Related Steroids | Reference |

|---|---|---|

| Cattle | Conversion of androstenedione to estradiol-17 and epitestosterone. | wikipedia.org |

| Sheep | Transformation of androstenedione to its 17-epimer. | wikipedia.org |

| Freshwater Ramshorn Snail (Marisa cornuarietis) | Sex-specific metabolism of androstenedione, with males producing more testosterone and 5α-dihydrotestosterone, and females producing more 5α-dihydroandrostenedione. | nih.gov |

| Bovine, Porcine, Ovine, Equine | Relatively high production of 5-ene steroid precursors. | ugent.be |

| Cervine | Lower in 5-ene and higher in 4-ene steroid precursors. | ugent.be |

Emerging Research Avenues and Future Prospects for Androst 1 Ene 3,17 Dione

Development of Next-Generation Biocatalysts for Steroid Transformations

The synthesis of valuable steroids often involves complex chemical processes. asm.orgfrontiersin.org Biocatalysis, using enzymes or whole microbial cells, offers a more sustainable and efficient alternative. mdpi.com The development of next-generation biocatalysts is a key area of research with significant potential. rsc.org

Recent advancements in genetic and metabolic engineering are paving the way for a new era in steroid biotechnology. nih.gov Scientists are creating engineered microbial strains with enhanced biocatalytic capabilities for specific steroid conversions. nih.gov These engineered microorganisms can replace multi-step, environmentally hazardous chemical syntheses with greener biotechnological processes. nih.gov

A significant challenge in the biocatalytic production of some steroids is the low efficiency of the process. researchgate.net For example, in the conversion of androst-4-ene-3,17-dione (AD) to androsta-1,4-diene-3,17-dione (B159171) (ADD), a key intermediate for many steroid drugs, the enzyme 3-ketosteroid-∆1-dehydrogenase (KstD) is inhibited by its byproduct, hydrogen peroxide. researchgate.net To overcome this, researchers have developed a dual-enzyme coupling system in Escherichia coli. researchgate.net By introducing a catalase (katA) to break down the hydrogen peroxide, the toxic effects on KstD are reduced, significantly improving the conversion efficiency. researchgate.net

Furthermore, protein engineering techniques, including computational modeling and site-directed mutagenesis, are being employed to optimize the performance of biocatalysts like P450 monooxygenases. nih.gov These enzymes are crucial for site- and stereoselective C-H hydroxylation, a key step in producing a wide range of steroids. nih.gov By understanding the structure-function relationship of these enzymes, researchers can design more robust and efficient biocatalysts for industrial applications. rsc.org

The table below summarizes some of the microorganisms and enzymes being explored for steroid transformations.

| Microorganism/Enzyme | Transformation | Significance |

| Mycobacterium neoaurum | Phytosterol to Androsta-1,4-diene-3,17-dione (ADD) | Key intermediate in steroid drug synthesis. researchgate.net |

| Engineered E. coli with KstD2ep and katA | Androst-4-ene-3,17-dione (AD) to Androsta-1,4-diene-3,17-dione (ADD) | Improved bioconversion efficiency by overcoming product inhibition. researchgate.net |

| Aspergillus brasiliensis | Fungal transformation of Androsta-1,4-diene-3,17-dione | Exploration of diverse microbial catalysts. researchgate.net |

| Engineered Saccharomyces cerevisiae with CYP14A | C14α-hydroxylation of various steroids | Production of diverse hydroxylated steroids with potential therapeutic applications. nih.gov |

| Curvularia lunata | Fermentation of (+)-androst-4-ene-3,17-dione | Production of multiple oxidative and reductive metabolites. researchgate.net |

Elucidation of Previously Uncharted Steroid Catabolic and Anabolic Pathways

Understanding the metabolic pathways of steroids is crucial for both medical and biotechnological applications. researchgate.net While the primary pathways for many steroids are known, researchers continue to uncover novel catabolic (breakdown) and anabolic (synthesis) routes. nih.gov

For instance, studies on the anoxic (oxygen-free) degradation of testosterone (B1683101) have revealed a novel catabolic pathway in bacteria like Steroidobacter denitrificans. nih.gov This pathway differs significantly from the well-established oxygen-dependent pathway and involves a previously unreported enzymatic hydration reaction at the A ring of the steroid. nih.gov

The investigation of steroid metabolism in various microorganisms is a key research focus. asm.org Comparative genomic analysis helps to identify novel steroid-degrading bacteria and understand the evolution of these metabolic pathways. asm.org Such research has revealed that while some pathways are highly conserved among certain bacteria, others appear to have been acquired through horizontal gene transfer. asm.org

Research into bacterial steroid metabolism has identified two primary degradation routes for bile acids: the Δ¹,⁴-pathway and the Δ⁴,⁶-pathway. uni-muenster.de While the former is common in many steroid-degrading bacteria, the latter appears to be restricted to the Sphingomonadaceae family, highlighting the diversity of microbial steroid metabolism. uni-muenster.de

The study of steroid metabolism in the context of human diseases has also led to the discovery of new pathways. For example, research into P450 oxidoreductase deficiency has suggested a novel pathway for the synthesis of the potent androgen 5α-dihydrotestosterone (DHT) in the fetus. nih.gov

The table below highlights some of the key findings in the elucidation of novel steroid pathways.

| Organism/System | Pathway | Key Findings |

| Steroidobacter denitrificans | Anoxic testosterone catabolism | Identification of a novel oxygen-independent pathway involving a C-1α hydration reaction. nih.gov |

| Pseudomonas putida DOC21 | Bile acid degradation | Identification of three distinct acyl-CoA synthetases involved in the breakdown of the steroid side-chain and rings. researchgate.net |

| Human fetus with P450 oxidoreductase deficiency | Androgen biosynthesis | Proposal of a novel pathway for the production of 5α-dihydrotestosterone (DHT) from 3α,17α-dihydroxy-5α-pregnan-20-one. nih.gov |

| Sphingomonadaceae family | Bile acid degradation | Characterization of the less common Δ⁴,⁶-pathway for steroid degradation. uni-muenster.de |

Integration of Multi-Omics Data for Comprehensive Steroidome Analysis

The "steroidome" refers to the complete set of steroids in a biological system. researchgate.net Comprehensive analysis of the steroidome is essential for understanding endocrine function and diagnosing metabolic disorders. mdpi.com The integration of multi-omics data—combining information from genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach for achieving this. frontlinegenomics.comnih.gov

This integrative approach allows researchers to move beyond the analysis of a few individual steroids to a holistic view of the entire steroid network. researchgate.net By combining different "omics" datasets, scientists can gain a more complete understanding of biological processes and disease pathologies. frontlinegenomics.com

For example, combining transcriptomics with metabolomics can help identify strain-specific enzymatic bottlenecks in steroid metabolism. This is particularly useful in optimizing microbial steroid production.

Mass spectrometry-based steroid metabolome profiling has become a key tool for identifying unique steroid signatures associated with various diseases. oup.com This has not only improved diagnostic approaches but has also been instrumental in the discovery of novel steroidogenic disorders and pathways. oup.com

The development of user-friendly platforms for multi-omics data analysis is making these powerful techniques more accessible to a broader range of researchers. nih.gov These platforms automate many of the complex analysis steps, from quality control to data visualization, without requiring extensive programming skills. nih.gov

The table below lists some of the key technologies and approaches used in multi-omics steroidome analysis.

| Technology/Approach | Application | Significance |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative profiling of urinary steroid metabolites | Enables simultaneous measurement of numerous key steroids for diagnosing metabolic disorders. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive steroid profiling in biological matrices | High sensitivity and robustness for determining a large number of steroids, including their metabolites. researchgate.net |

| Molecular Networking (MN) | Non-targeted analysis of steroid metabolism | Innovative strategy to study metabolic pathways and identify biomarkers. researchgate.net |

| Multi-omics data integration platforms | Comprehensive analysis of multi-omics single-cell data | Democratizes complex data analysis, making it accessible to a wider research community. nih.gov |

Q & A

Basic: What methodologies are recommended for the physicochemical characterization of Androst-1-ene-3,17-dione?

To ensure accurate identification and characterization, researchers should:

- Determine critical parameters : Measure melting point (140–142°C), boiling point (418.8°C), and density (1.099 g/cm³) using differential scanning calorimetry (DSC) and gas chromatography (GC) .

- Calculate partition coefficients : Use the Crippen method for log10 water solubility and McGowan’s characteristic volume for hydrophobicity .

- Validate spectral properties : Confirm UV absorption at λmax 230 nm and analyze nuclear magnetic resonance (NMR) spectra for structural verification .

Basic: How is Androst-1-ene-3,17-dione biosynthesized in steroidogenic pathways?

The compound is a key intermediate in steroidogenesis:

- Cholesterol precursor : Synthesized via enzymatic conversion of cholesterol through intermediates like androst-4-ene-3,17-dione .

- Enzymatic steps : 17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase mediate its conversion to testosterone or estrogens, depending on tissue specificity .

- In vitro models : Use adrenal or gonadal cell lines to study pathway regulation under controlled hormonal stimuli .

Basic: What are the regulatory considerations for handling Androst-1-ene-3,17-dione in research?

- Anti-doping compliance : The compound is prohibited by the World Anti-Doping Agency (WADA) under exogenous anabolic agents .

- Lab protocols : Maintain documentation for legal use in forensic or metabolic studies. Obtain institutional approval for handling Schedule III substances (U.S.) .

- Safety compliance : Follow OSHA guidelines for PPE (gloves, sealed goggles) and avoid inhalation/ingestion during handling .

Advanced: How can researchers address analytical challenges in quantifying Androst-1-ene-3,17-dione and its isomers?

- Derivatization optimization : Use trimethylsilyl (TMS) derivatives to enhance volatility for GC-MS analysis. Monitor sulfate derivatives (e.g., 16α-sulfate-ADION) with high-resolution QTOF-MS .

- Chromatographic separation : Employ reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) to resolve structural analogs like 5β-androst-1-ene-3,17-dione .

- Validation : Cross-validate with isotope dilution mass spectrometry (ID-MS) to minimize matrix effects in biological samples .

Advanced: What strategies differentiate Androst-1-ene-3,17-dione from its structural analogs in metabolic studies?

- Stereochemical analysis : Use X-ray crystallography to confirm the 5α-configuration and distinguish it from 5β-isomers .

- Fragmentation patterns : Compare GC-EI-MS fragmentation profiles (e.g., m/z 286.4 for molecular ion) with reference libraries .

- Enzymatic assays : Incubate with 17β-HSD to track conversion to 1-testosterone, a unique metabolite not produced by analogs like androsta-1,4-diene-3,17-dione .

Advanced: How can synthesis protocols for Androst-1-ene-3,17-dione be optimized for high purity?

- Precursor selection : Start with 1-testosterone for controlled oxidation using Jones reagent (CrO3/H2SO4) to minimize byproducts .

- Purification steps : Apply silica gel chromatography (hexane/ethyl acetate) followed by recrystallization in ethanol to achieve ≥98% purity .

- Stability testing : Store at -20°C in amber vials to prevent degradation; monitor via HPLC-UV over 5 years .

Advanced: What in vivo/in vitro models are suitable for studying the metabolic fate of Androst-1-ene-3,17-dione?

- Rodent models : Administer radiolabeled <sup>14</sup>C-compound to track hepatic metabolism and urinary excretion .

- Microsomal assays : Use human liver microsomes to identify cytochrome P450 (CYP3A4) involvement in oxidation .

- Cell-based systems : Transfect HEK293 cells with steroidogenic enzymes (e.g., CYP19A1) to study tissue-specific conversion pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.